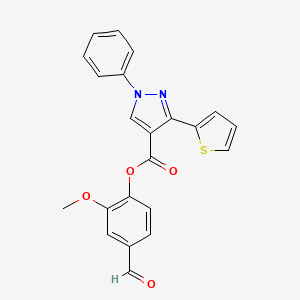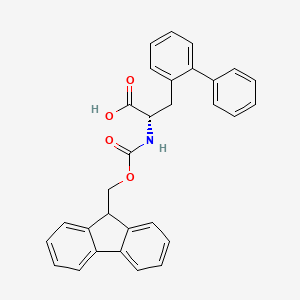
N-Fmoc-3-(2-biphenylyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Fmoc-3-(2-biphenylyl)-L-alanine is a derivative of alanine and is vital in various scientific experiments. It is a biochemical used for proteomics research . The molecular formula is C30H25NO4 and the molecular weight is 463.533 .
Molecular Structure Analysis
The IUPAC name for N-Fmoc-3-(2-biphenylyl)-L-alanine is (2S)-3-[1,1’-biphenyl]-2-yl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code is 1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 .Physical And Chemical Properties Analysis
N-Fmoc-3-(2-biphenylyl)-L-alanine is a white to yellow solid . It is stored at room temperature .Scientific Research Applications
1. Synthesis and Characterization
Synthesis Methods : An efficient protocol has been developed for the activation of N-(9-Fluorenylmethoxycarbonyl)-L-alanine [Fmoc-Ala-OH], leading to the synthesis of (9H-fluoren-9-yl)methyl 1-hydroxypropan-2-ylcarbamate [Fmoc-L-alaninol]. This method is notable for being trouble-free, quick, and free from racemization (Lalithamba et al., 2014).
Characterization Studies : The electronic absorption and fluorescence emission spectra of Fmoc-L-alaninol were studied in various solvents, providing insights into its solvatochromic properties and the nature of solvent–solute interactions (Lalithamba et al., 2014).
2. Self-Assembly and Gelation
Amyloid Fibril Formation : Fmoc-β-alanine-histidine (Fmoc-βAH) demonstrates the ability to form amyloid fibrils containing β-sheets, influenced by the attachment of a bulky hydrophobic aromatic unit, Fmoc. This is significant in understanding the self-assembly of bioactive peptides (Castelletto et al., 2011).
Metal Ion Complex Formation : The zinc-binding properties of Fmoc-βAH were investigated, which is crucial due to the known importance of metal ion complexes in the biological roles of carnosine (Castelletto et al., 2011).
3. Peptide Synthesis and Solid Support
Solid-Phase Peptide Synthesis : The solid-phase synthesis of peptides using Fmoc chemistry was studied, highlighting the importance of Fmoc as the N-α-protecting group in peptide synthesis (Larsen et al., 1993).
Glycoconjugate Construction : Fmoc chemistry was also utilized in the construction of triantennary peptide glycoclusters on a solid support, demonstrating its utility in the synthesis of complex synthetic glycoclusters for glycobiological applications (Katajisto et al., 2002).
4. Analytical Methods
- Capillary Electrophoresis : The development of an analytical method using capillary electrophoresis for the enantioselective separation of DL-amino acids derivatized by N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) highlights its application in purity analysis and the study of racemization during peptide synthesis (Pumera et al., 2002).
5. Enzymatic Synthesis of Peptides
- Dynamic Peptide Libraries : Fmoc-amino acids were used in dynamic combinatorial libraries (DCL) for the discovery of self-assembling nanostructures. This study showcased the potential of Fmoc-amino acids in enzyme-driven synthesis and the formation of stable peptide nanostructures (Das et al., 2009).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWTWJBBUVERRZ-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-3-(2-biphenylyl)-L-alanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

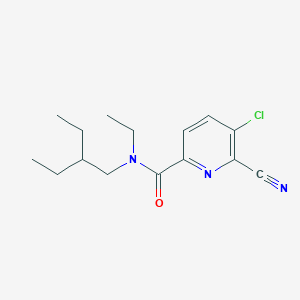
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)
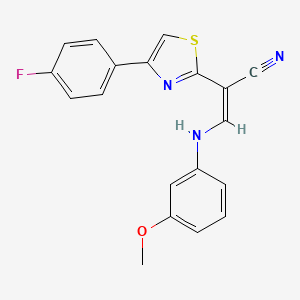
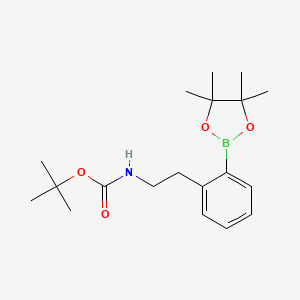
![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)
![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)




![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2573058.png)
![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)
